Alcaloides de matrina
Matrine alkaloids are a class of natural organic compounds primarily isolated from the roots of Sophora flavescens, commonly known as Chinese milkvetch or huang qin. These alkaloids possess significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Matrine itself is one of the principal active components with a purine-like structure, contributing to its medicinal value.
The structural diversity among matrine alkaloids allows for various pharmacological applications. For instance, matrine has been found to exert potent inhibitory effects on inflammatory responses by modulating cytokines and nuclear factor-κB pathways. Additionally, research indicates that certain derivatives of matrine can target cancer cells, inducing apoptosis through mechanisms involving the mitochondrial pathway.
Due to their promising therapeutic potentials, matrine alkaloids are extensively studied for developing new drugs against various diseases. However, further clinical trials are needed to fully evaluate their safety and efficacy in treating human ailments.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Sophocarpine; 5α-Hydroxy, N1-oxide | 1800576-65-1 | C15H22N2O3 |
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Sophoridine; (-)-form, 17β-Hydroxy | 1637540-80-7 | C15H24N2O2 |
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Lehmannine; 5α-Hydroxy | 1800576-67-3 | C15H22N2O2 |
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Lehmannine; N'β-Oxide | 82413-12-5 | C15H22N2O2 |
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Matrine; 14β-Hydroxy, N1-oxide | 914776-54-8 | C15H24N2O3 |
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Alopecuroide B | 2599039-87-7 | C31H43N5O3 |
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Alopecuroide E | 2133304-80-8 | C30H48N4O2 |
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14-Ethylmatrine; 14β-form | 1899131-61-3 | C17H28N2O |
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Flavesine A; 9-Epimer | 1962170-98-4 | C30H48N4O2 |
Literatura relevante
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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